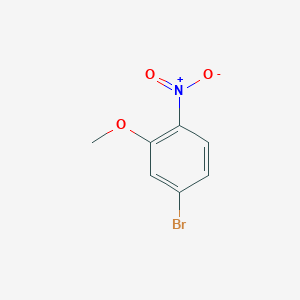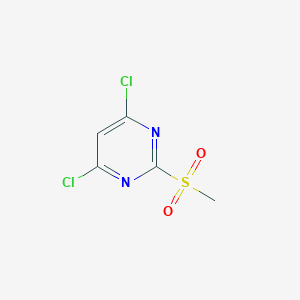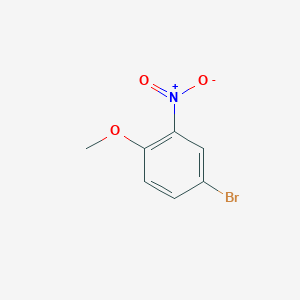
4-Chloro-4'-methyl-1,1'-biphenyl
Übersicht
Beschreibung
“4-Chloro-4’-methyl-1,1’-biphenyl” is a chemical compound with the molecular formula C12H9Cl . It is a simple aromatic halogenated organic compound . The compound is generally unreactive, and its reactivity decreases with an increased degree of substitution of halogen for hydrogen atoms .
Molecular Structure Analysis
The molecular structure of “4-Chloro-4’-methyl-1,1’-biphenyl” consists of a biphenyl core with a chlorine atom substituted at the 4-position and a methyl group at the 4’-position . The molecular weight of the compound is 188.653 .
Chemical Reactions Analysis
As a simple aromatic halogenated organic compound, “4-Chloro-4’-methyl-1,1’-biphenyl” is generally unreactive . Its reactivity decreases with an increased degree of substitution of halogen for hydrogen atoms .
Wissenschaftliche Forschungsanwendungen
Synthetic Organic Chemistry
Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Biological and Medicinal Applications
Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . They serve as versatile and multifaceted platforms in medicinal chemistry, as a large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
Antibacterial Activity
A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) . Eleven compounds exhibited potent antibacterial activities against the prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
Organic Synthesis
“4-Chloro-4’-methyl-1,1’-biphenyl” is a compound useful in organic synthesis . It can be used as a building block in the synthesis of various organic compounds.
Intermediate in Drug Synthesis
1-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine, a derivative of 4-Chloro-4’-methyl-1,1’-biphenyl, is an intermediate in the synthesis of Venetoclax (ABT-199) . Venetoclax is a small, oral chemical molecule used for the treatment of chronic lymphocytic leukemia (CLL) associated with a specific chromosomal abnormality .
Treatment of Various Diseases
Venetoclax, a derivative of 4-Chloro-4’-methyl-1,1’-biphenyl, is used to treat chronic lymphocytic leukaemic cells and estrogen receptor-positive breast cancer .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . These materials are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .
Agriculture
Biphenyl derivatives are used to produce products for agriculture . These compounds can be used as pesticides, herbicides, or other agricultural chemicals .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Some biphenyl derivatives, such as fenbufen and flurbiprofen, have shown noteworthy biological activities, such as antipyretic properties and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .
Treatment of Acne Vulgaris
Adapalene, a derivative of a biphenyl compound, is a third-generation topical retinoid primarily used for treating acne vulgaris .
Treatment of Basal Cell Carcinoma
Sonidegib, another derivative of a biphenyl compound, acts as a drug for basal cell carcinoma .
Eigenschaften
IUPAC Name |
1-chloro-4-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOKCUNCQZYSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374000 | |
| Record name | 4-chloro-4'-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-methyl-1,1'-biphenyl | |
CAS RN |
19482-11-2 | |
| Record name | 4-chloro-4'-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B183226.png)
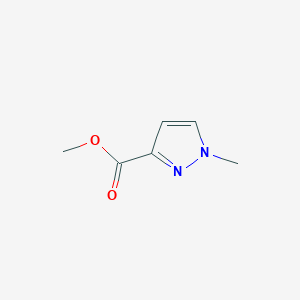
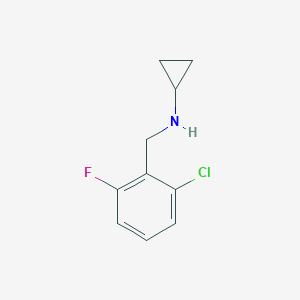
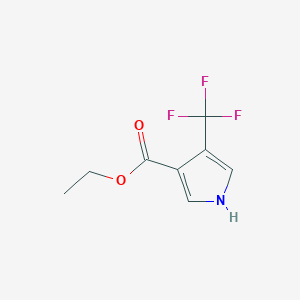
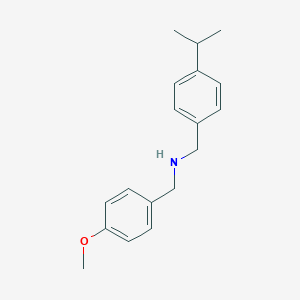
![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)
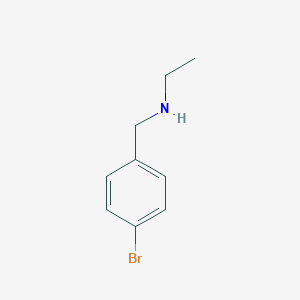
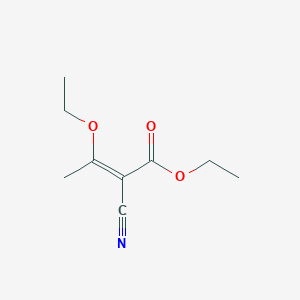
![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)
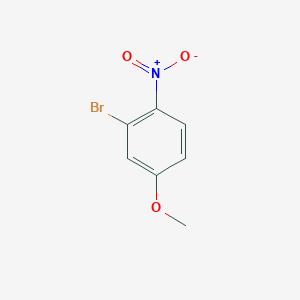
![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)
